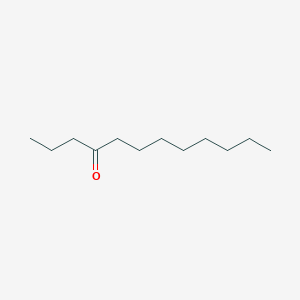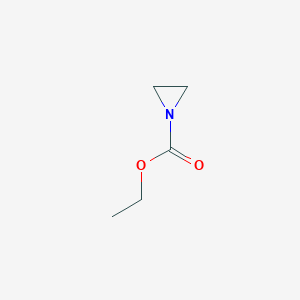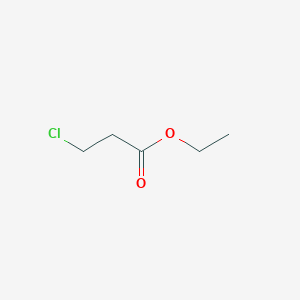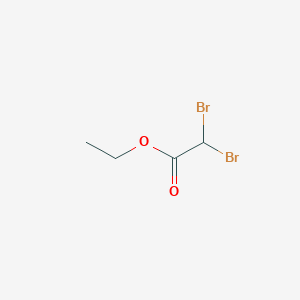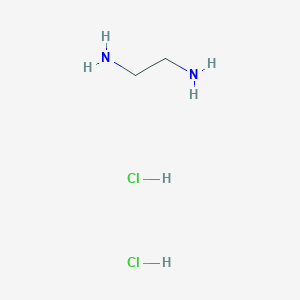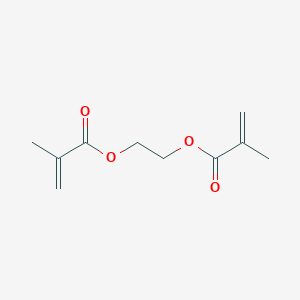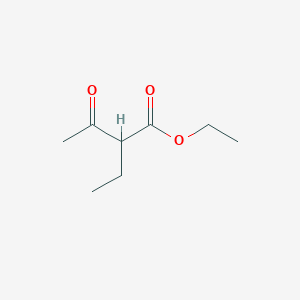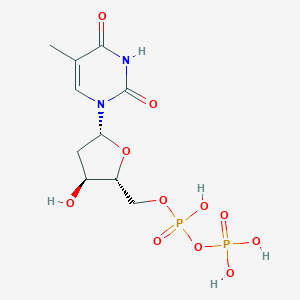
Thymidine-5'-diphosphate
描述
Thymidine-5’-diphosphate (dTDP) is a nucleoside diphosphate derived from the phosphorylation of Thymidine . It is an ester of pyrophosphoric acid with the nucleoside thymidine . dTDP consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase thymine .
Synthesis Analysis
Thymidine-5’-diphosphate is produced by thymidylate kinase (TMPK) catalyzed phosphorylation of 5’-thymidine monophosphate (dTMP), which requires ATP and Mg2+ . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .Molecular Structure Analysis
The molecular structure of Thymidine-5’-diphosphate consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase thymine . The empirical formula is C10H16N2O11P2 and the molecular weight is 402.19 .Chemical Reactions Analysis
Thymidine-5’-diphosphate is further catalyzed by TMPK to thymidine 5’-triphosphate (dTTP) .Physical And Chemical Properties Analysis
Thymidine-5’-diphosphate is a powder that is soluble in water . It has a molar mass of 402.19 .科学研究应用
Identification in Bacterial Synthesis
Thymidine diphosphate rhamnose was identified in Lactobacillus acidophilus, indicating its role in nucleotide synthesis within bacteria. This compound, featuring thymidine-5'-monophosphate linked to rhamnose-1-phosphate, highlights a potential metabolic function within microbial DNA synthesis (Okazaki, 1960).
Role in Cell Culture Techniques
In clinical cytogenetics, thymidine-5'-diphosphate plays a crucial role in lymphocyte culture techniques. It's used for inducing synchronous cell division, demonstrating its importance in understanding cell replication and genetic analysis (Wheater & Roberts, 1987).
Structural Analysis in Enzymatic Reactions
The structure of thymidine diphosphate in the active site of staphylococcal nuclease was studied, providing insights into the molecular mechanisms of enzyme-inhibitor interactions. This research is crucial for understanding the detailed functioning of enzymes at the molecular level (Furie et al., 1974).
Involvement in DNA Precursor Pools
Thymidine-5'-diphosphate is significant in maintaining the pools of deoxyribonucleoside triphosphates in sea urchin eggs, highlighting its role in DNA synthesis and cellular replication processes (Mathews, 1975).
Recognition in Chemical Receptors
Studies have demonstrated the selective recognition of thymidine mono- and diphosphate nucleotides by ditopic receptors, underscoring the compound's significance in bioanalytical chemistry and molecular recognition (Aoki & Kimura, 2000).
Enzymatic Synthesis and Drug Targeting
Thymidine-5'-diphosphate is a key substrate in the enzymatic synthesis of DNA precursors. Its relevance in pharmaceutical research is evident, particularly in developing inhibitors for bacterial and viral targets (Cui et al., 2013).
安全和危害
Thymidine-5’-diphosphate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes damage to organs . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
Thymidine-5’-diphosphate may be used to study the distribution and kinetics of various nucleoside diphosphate kinases and dTDP specific nucleoside diphosphate kinases . It is also a key product of pyrimidine synthesis in organisms , indicating its potential importance in future research and applications.
属性
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLXYODCHAELLY-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027011 | |
| Record name | Thymidine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | dTDP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Thymidine-5'-diphosphate | |
CAS RN |
491-97-4 | |
| Record name | Thymidine 5′-(trihydrogen diphosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymidine 5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THYMIDINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ3K1P45DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | dTDP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



